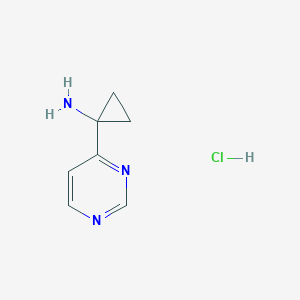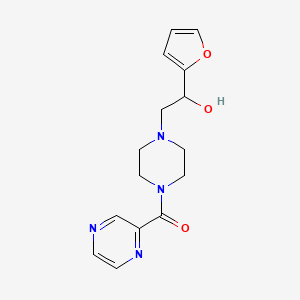
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide, commonly known as CMET, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CMET is a thiazole-based compound that has been found to possess several unique properties that make it an interesting target for further research.
Aplicaciones Científicas De Investigación
CMET has been found to possess several potential therapeutic applications, including its use as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. In animal models, CMET has been found to reduce inflammation and oxidative stress, inhibit tumor growth, and protect against neurodegeneration. These findings suggest that CMET may have significant potential as a therapeutic agent in a variety of diseases.
Mecanismo De Acción
The exact mechanism of action of CMET is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration. CMET has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. CMET has also been found to inhibit the activity of Akt, a signaling pathway that is involved in cell proliferation and survival. These findings suggest that CMET may have a broad range of targets that contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CMET has been found to have several biochemical and physiological effects that contribute to its therapeutic potential. In animal models, CMET has been found to reduce oxidative stress, inhibit inflammation, and reduce tumor growth. CMET has also been found to have neuroprotective effects, including the ability to protect against neurodegeneration and improve cognitive function. These effects suggest that CMET may have significant potential as a therapeutic agent in a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CMET is its potential as a multi-targeted therapeutic agent. CMET has been found to inhibit the activity of several enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration. This broad range of targets makes CMET an interesting target for further research. However, one of the limitations of CMET is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CMET. One potential area of research is the development of more effective synthesis methods that can increase the yield and purity of the final product. Another potential area of research is the identification of the specific targets and mechanisms of action of CMET, which could help to optimize its therapeutic potential. Additionally, further research is needed to determine the safety and efficacy of CMET in human clinical trials. Overall, CMET is a promising compound that has significant potential as a therapeutic agent in a variety of diseases.
Métodos De Síntesis
CMET can be synthesized using a multi-step process that involves the reaction of 4-chloroacetophenone with thiosemicarbazide to yield 4-chloro-N-(thiazol-2-yl)acetophenone. This intermediate product is then reacted with ethyl bromoacetate to yield N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide. The overall yield of this reaction is around 60%, and the purity of the final product can be increased using various purification techniques.
Propiedades
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9-13(7-8-16-10(2)18)19-14(17-9)11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFGMYZXJSPEOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,3-dimethoxyphenyl)methyl]-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2392218.png)

![7-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2392225.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2392227.png)
![1-(6-Bromo-3-fluoropyridine-2-carbonyl)-4-[(4-methoxyphenyl)methyl]-1,4-diazepane](/img/structure/B2392228.png)

![7-(4-ethoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392231.png)
![2-(benzo[d]isoxazol-3-yl)-N-(3-(2-phenylthiazol-4-yl)phenyl)acetamide](/img/structure/B2392235.png)
![Methyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2392236.png)
![(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate](/img/structure/B2392237.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(4-bromophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2392238.png)
![2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2392239.png)